Structural Scaffold Divergence from the Canonical 4‑Piperazinyl‑PDGFR Pharmacophore
The established PDGFR‑active series uses a piperazine ring bearing an N‑substituted (thio)carbamoyl group [1]. The title compound replaces the piperazine with a piperidine ring and connects the thiomorpholine via a carbonyl bridge at the piperidine 3‑position rather than through a carbamoyl‑piperazine linkage. This structural shift eliminates one hydrogen‑bond donor (the carbamoyl N–H) and alters the trajectory of the terminal heterocycle, which is predicted to modulate kinase‑hinge interactions and Type III receptor tyrosine kinase selectivity [2].
| Evidence Dimension | Linker chemistry and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | Piperidine‑carbonyl‑thiomorpholine linker; 0 H‑bond donors in linker region |
| Comparator Or Baseline | Piperazine‑(thio)carbamoyl linker (tandutinib series); 1 H‑bond donor (carbamoyl N–H) |
| Quantified Difference | Difference of 1 H‑bond donor; altered dihedral angle profile (predicted) |
| Conditions | Chemical structure comparison based on published SAR of 4-piperazinylquinazoline PDGFR inhibitors [1][3] |
Why This Matters
The absence of a carbamoyl N–H donor may reduce susceptibility to glucuronidation and alter kinase cross‑reactivity, providing a differentiated starting point for medicinal chemistry optimisation.
- [1] Pandey, A. et al. J. Med. Chem. 2002, 45, 3772‑3793. View Source
- [2] Matsuno, K. et al. Bioorg. Med. Chem. Lett. 2003, 13, 3001‑3004. View Source
- [3] ZINC29204073 – ZINC Database Entry. View Source
